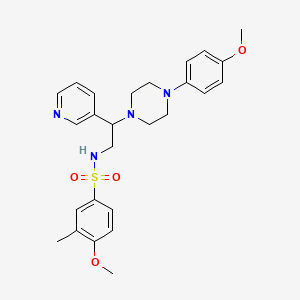![molecular formula C14H14F3N3O3S B2456137 2-((3,3,3-trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-54-7](/img/structure/B2456137.png)
2-((3,3,3-trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a trifluoropropyl group, which is a propyl group (a three-carbon chain) with three fluorine atoms attached. It also contains a sulfonyl group (SO2), which is a common functional group in organic chemistry . The rest of the molecule is a complex ring structure, specifically a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one. This suggests that the compound might have interesting chemical properties and could be a part of a larger class of compounds with similar structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the dipyridopyrimidinone ring system. The trifluoropropyl group would likely add to the complexity of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoropropyl group could impart some degree of hydrophobicity, while the sulfonyl group could make the compound more polar .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
2-((3,3,3-Trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, as a representative of pyrimidin-2-yl sulfonates, has shown significant utility in the field of organic synthesis. Specifically, its application in cross-coupling reactions, such as the Suzuki and Sonogashira reactions, has been highlighted. These reactions allow for the efficient synthesis of C2-functionalized pyrimidines and pyridines, expanding the toolkit for synthesizing compounds with potential biological and material science applications. For instance, the palladium(II) catalyzed Suzuki/Sonogashira cross-coupling reactions demonstrate an efficient approach to synthesize a wide array of C2-functionalized pyrimidines with good to excellent yields, showcasing the versatility of pyrimidin-2-yl sulfonates in organic synthesis (Quan et al., 2013).
Herbicide Development
The compound's derivatives have found applications in the development of herbicidal sulfonylureas. New pyrimidine and triazine intermediates for herbicidal sulfonylureas preparation demonstrate the compound's importance in agricultural chemistry. These intermediates offer a pathway to developing selective post-emergence herbicides for crops like cotton and wheat, with modifications leading to enhanced selectivity and efficacy against various weeds. The research into fluoro intermediates for herbicidal sulfonylureas, including the synthesis and assessment of various derivatives, underlines the role of such compounds in creating more effective and selective agricultural chemicals (Hamprecht et al., 1999).
Antimicrobial Agents
The chemical framework of this compound lends itself to modifications yielding compounds with antimicrobial properties. Research into novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, for example, has shown that several derivatives exhibit activity surpassing that of reference drugs. This suggests the potential of such derivatives as leads for antimicrobial drug development, highlighting the compound's relevance beyond just chemical synthesis to direct applications in addressing microbial resistance (Alsaedi et al., 2019).
Catalysis and Synthesis
In catalysis, the use of sulfonates, including derivatives of the subject compound, has facilitated the development of novel synthetic methodologies. For example, the chemoselective synthesis of pyrrole-substituted pyrido[2,3-d]pyrimidines showcases the use of nanocatalysts to achieve efficient reaction conditions. Such research not only expands the synthetic utility of these compounds but also contributes to the development of more sustainable and efficient catalytic processes (Jahanshahi et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3,3,3-trifluoropropylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)5-8-24(22,23)19-7-4-11-10(9-19)13(21)20-6-2-1-3-12(20)18-11/h1-3,6H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCWDPDZPQANBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

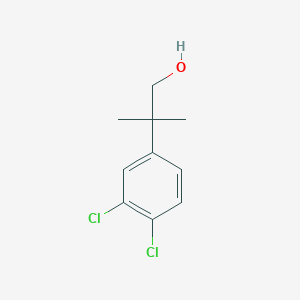
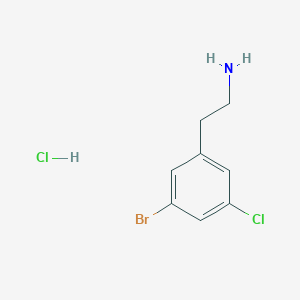
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)
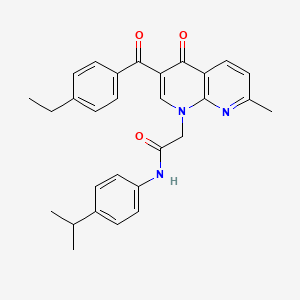
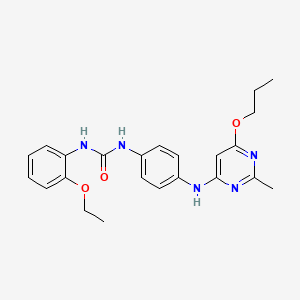
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)
![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide](/img/structure/B2456065.png)
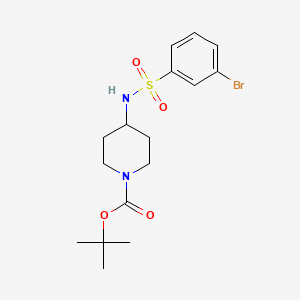
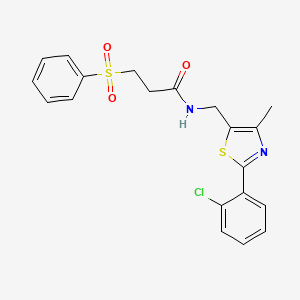
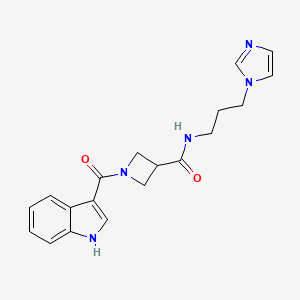
![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)
